molecular formula C7H4BrF3 B131743 2,3,6-Trifluorobenzyl bromide CAS No. 151412-02-1

2,3,6-Trifluorobenzyl bromide

Cat. No.: B131743
CAS No.: 151412-02-1
M. Wt: 225.01 g/mol
InChI Key: JPBWEVKHPSNBCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,6-Trifluorobenzyl bromide: is an organic compound with the molecular formula C₇H₄BrF₃ and a molecular weight of 225.01 g/mol . It is a derivative of benzyl bromide where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 3, and 6 positions. This compound is known for its use as an intermediate in organic synthesis, particularly in the preparation of various fluorinated compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,6-Trifluorobenzyl bromide can be synthesized through the bromination of 2,3,6-trifluorotoluene. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃) under controlled conditions . The reaction proceeds as follows:

C7H5F3+Br2C7H4BrF3+HBrC₇H₅F₃ + Br₂ → C₇H₄BrF₃ + HBr C7​H5​F3​+Br2​→C7​H4​BrF3​+HBr

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The crude product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Trifluorobenzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group . Common reactions include:

    Nucleophilic Substitution (S_N2): This reaction involves the replacement of the bromine atom with a nucleophile such as hydroxide (OH⁻), cyanide (CN⁻), or amine (NH₂⁻).

    Reduction: The compound can be reduced to 2,3,6-trifluorotoluene using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or ammonia (NH₃) in solvents like ethanol or water.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

    Nucleophilic Substitution: Depending on the nucleophile, products like 2,3,6-trifluorobenzyl alcohol, 2,3,6-trifluorobenzyl cyanide, or 2,3,6-trifluorobenzylamine are formed.

    Reduction: 2,3,6-Trifluorotoluene is formed.

Scientific Research Applications

2,3,6-Trifluorobenzyl bromide is widely used in scientific research due to its versatility in organic synthesis . Some of its applications include:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic molecules, which are valuable in materials science and pharmaceuticals.

    Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Medicine: It is employed in the development of fluorinated drugs, which often exhibit improved metabolic stability and bioavailability.

    Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.

Comparison with Similar Compounds

  • 2,4,6-Trifluorobenzyl bromide
  • 2,3,5,6-Tetrafluorobenzyl bromide
  • 4-Bromo-1,1,2-trifluoro-1-butene
  • 3-(Trifluoromethyl)benzyl bromide

Comparison: 2,3,6-Trifluorobenzyl bromide is unique due to the specific positioning of the fluorine atoms on the benzene ring, which influences its reactivity and the types of reactions it undergoes . Compared to other trifluorobenzyl bromides, the 2,3,6-isomer may exhibit different reactivity patterns and selectivity in nucleophilic substitution reactions. The presence of multiple fluorine atoms also imparts distinct electronic properties, making it valuable in the synthesis of specialized fluorinated compounds .

Properties

IUPAC Name

2-(bromomethyl)-1,3,4-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3/c8-3-4-5(9)1-2-6(10)7(4)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBWEVKHPSNBCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CBr)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333882
Record name 2,3,6-Trifluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151412-02-1
Record name 2,3,6-Trifluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6-Trifluorobenzyl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,6-Trifluorobenzyl bromide
Reactant of Route 2
Reactant of Route 2
2,3,6-Trifluorobenzyl bromide
Reactant of Route 3
Reactant of Route 3
2,3,6-Trifluorobenzyl bromide
Reactant of Route 4
Reactant of Route 4
2,3,6-Trifluorobenzyl bromide
Reactant of Route 5
Reactant of Route 5
2,3,6-Trifluorobenzyl bromide
Reactant of Route 6
2,3,6-Trifluorobenzyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.